N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide
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Overview
Description
Azetirelin, also known as Nalpha-[(S)-2-Azetidinone-4-carbonyl]-L-histidyl-L-prolinamide dihydrate, is a synthetic analogue of thyrotropin-releasing hormone. It is known for its greater potency and longer duration of action compared to thyrotropin-releasing hormone. Azetirelin has been studied for its potential therapeutic effects in treating Alzheimer’s disease and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetirelin is synthesized through a series of chemical reactions involving the coupling of specific amino acids and azetidinone derivatives. The synthesis typically involves the following steps:
Formation of Azetidinone Derivative: The azetidinone ring is synthesized through a [2+2] cycloaddition reaction between an imine and an alkene component.
Coupling with Amino Acids: The azetidinone derivative is then coupled with L-histidine and L-proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using chromatographic techniques to obtain azetirelin in its dihydrate form.
Industrial Production Methods: Industrial production of azetirelin involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale chromatographic purification systems .
Chemical Reactions Analysis
Azetirelin undergoes various chemical reactions, including:
Oxidation: Azetirelin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Azetirelin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of azetirelin.
Reduction: Reduced forms of azetirelin.
Substitution: Substituted azetirelin derivatives with various functional groups
Scientific Research Applications
Azetirelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of azetidinone derivatives.
Biology: Investigated for its effects on central cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Studied for its therapeutic potential in treating Alzheimer’s disease, cognitive impairments, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Azetirelin exerts its effects by acting as an agonist of thyrotropin-releasing hormone receptors. It enhances central cholinergic neurotransmission, which is believed to contribute to its cognitive-enhancing and neuroprotective effects. The compound’s mechanism involves binding to thyrotropin-releasing hormone receptors, leading to the activation of downstream signaling pathways that promote neurotransmitter release and neuronal survival .
Comparison with Similar Compounds
- Taltirelin
- Montirelin
- Thyrotropin-releasing hormone
Properties
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(4-oxoazetidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMUGCONUXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869257 |
Source
|
Record name | N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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